
Phosphorimidic bromide dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic bromide dichloride is a chemical compound that belongs to the class of phosphorus-containing compounds It is characterized by the presence of phosphorus, bromine, and chlorine atoms in its molecular structure
Preparation Methods
The synthesis of phosphorimidic bromide dichloride typically involves the reaction of phosphorus trichloride with bromine and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl3+Br2+NH3→P(NHBr)Cl2+HCl
In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of advanced reactors and purification systems to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Phosphorimidic bromide dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and hydrogen bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a phosphoramidate, while hydrolysis results in phosphoric acid derivatives.
Scientific Research Applications
Phosphorimidic bromide dichloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, including phosphoramidates and phosphonates.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorimidic bromide dichloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it may interact with enzymes or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Phosphorimidic bromide dichloride can be compared with other similar compounds, such as dimethylamidophosphoric dichloride and phosphoryl bromide. These compounds share some structural similarities but differ in their chemical properties and applications. For instance:
Dimethylamidophosphoric dichloride: Used in the synthesis of phosphoramidates and as a precursor for nerve agents.
Phosphoryl bromide: Commonly used in bromination reactions and as a reagent in organic synthesis.
Properties
CAS No. |
159100-41-1 |
|---|---|
Molecular Formula |
BrCl2HNP |
Molecular Weight |
196.80 g/mol |
IUPAC Name |
bromo-dichloro-imino-λ5-phosphane |
InChI |
InChI=1S/BrCl2HNP/c1-5(2,3)4/h4H |
InChI Key |
JZVCGEBXCWGWPB-UHFFFAOYSA-N |
Canonical SMILES |
N=P(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




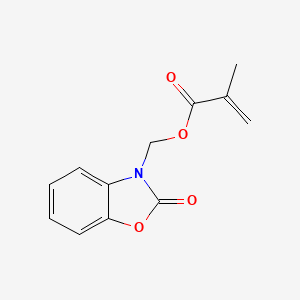

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
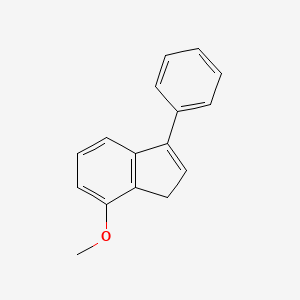
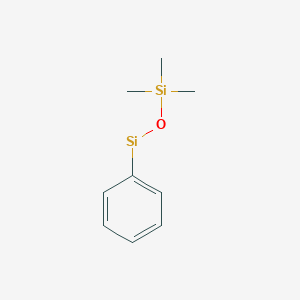
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

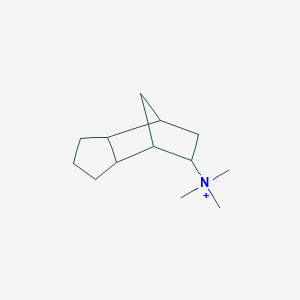
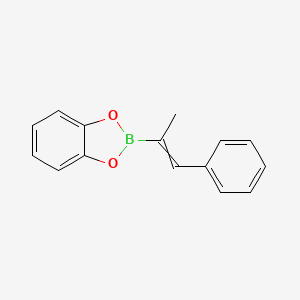

![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
